trans-Hydroxydavanone
Description
Contextualization of Davanoids as Natural Products
Davanoids are a class of sesquiterpenoid natural products characterized by a tetrahydrofuran (B95107) ring system. nih.gov They are primarily found in the essential oil of Artemisia pallens, commonly known as davana oil, as well as other Artemisia species like Artemisia aucheri and Artemisia ciniformis. smolecule.combrieflands.comresearchgate.net While cis-davanone is the most abundant davanoid in davana oil, a variety of other related compounds, including hydroxydavanone (B600542), exist as minor components. thieme-connect.comresearchgate.net The complex mixture of these terpenoids contributes to the unique fragrance and biological properties of the essential oil. researchgate.netresearchgate.net
Significance of Sesquiterpenoids in Chemical Biology and Organic Synthesis
Sesquiterpenoids, organic compounds composed of three isoprene (B109036) units, represent a vast and diverse class of natural products with over 5,000 known compounds. fiveable.memdpi.com They are significant in several scientific domains:
Chemical Biology: Many sesquiterpenoids exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. fiveable.memdpi.com This makes them a focal point in the search for new therapeutic agents. fiveable.menih.gov Their structural diversity allows for a multitude of interactions with biological systems. researchgate.net
Organic Synthesis: The complex and often stereochemically rich structures of sesquiterpenoids present compelling targets for total synthesis. nih.govresearchgate.net Developing synthetic routes to these molecules drives innovation in synthetic methodology and strategy. acs.org The "chiral pool" of readily available, inexpensive terpenes often serves as a starting point for the synthesis of more complex natural products. nih.gov
Specific Academic Relevance of trans-Hydroxydavanone
This compound, while a minor component of davana oil, has garnered academic interest due to its distinct properties and the stereochemical challenges it presents. thieme-connect.comthieme-connect.com Its synthesis, often pursued alongside its cis isomer and other davanoids, allows for a systematic exploration of structure-activity relationships within this class of compounds. thieme-connect.comresearchgate.net The development of stereoselective syntheses for this compound is a notable achievement in organic chemistry, providing access to a previously scarce natural product for further study. thieme-connect.comthieme-connect.com
Overview of Current Research Landscape on Davanoid Stereoisomers
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₄O₃ |
| Molecular Weight | 252.35 g/mol |
| IUPAC Name | (E)-2-(5-ethenyl-5-methyloxolan-2-yl)-6-hydroxy-6-methylhept-4-en-3-one |
| CAS Number | 73395-08-1 |
| Appearance | Yellow oil |
| Optical Rotation | [α]D²⁴ +14.7 (c 0.49, CHCl₃) |
Table compiled from sources: brieflands.comthieme-connect.comthegoodscentscompany.comnih.govlookchem.com
Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ = 6.93 (d, J = 16 Hz, 1H), 6.43 (d, J = 16 Hz, 1H), 5.91 (dd, J = 17, 11 Hz, 1H), 5.19 (dd, J = 17, 2 Hz, 1H), 4.98 (dd, J = 11, 2 Hz, 1H), 4.24 (m, 1H), 2.95 (m, 1H), 1.97–2.07 (m, 1H), 1.87–1.95 (m, 1H), 1.72–1.82 (m, 1H), 1.59–1.71 (m, 1H), 1.40 (s, 6H), 1.28 (s, 3H), 1.05 (d, J = 7 Hz, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ = 203.3, 152.9, 145.0, 125.6, 111.9, 83.5, 80.9, 71.2, 50.3, 38.0, 29.8, 29.7, 26.9, 13.5 |
| Infrared (ATR) | 3443, 1680, 1630 cm⁻¹ |
| High-Resolution Mass Spectrometry (CI) | m/z calcd for C₁₅H₂₅O₃ [M+H]⁺: 253.1798; found: 253.1803 |
Table compiled from source: thieme-connect.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
133695-00-8 |
|---|---|
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 |
IUPAC Name |
(E,2S)-2-[(2S,5S)-5-ethenyl-5-methyloxolan-2-yl]-6-hydroxy-6-methylhept-4-en-3-one |
InChI |
InChI=1S/C15H24O3/c1-6-15(5)10-8-13(18-15)11(2)12(16)7-9-14(3,4)17/h6-7,9,11,13,17H,1,8,10H2,2-5H3/b9-7+/t11-,13+,15-/m1/s1 |
SMILES |
CC(C1CCC(O1)(C)C=C)C(=O)C=CC(C)(C)O |
Origin of Product |
United States |
Natural Occurrence and Botanical Distribution of Trans Hydroxydavanone
Isolation from Artemisia Species
The genus Artemisia is a significant source of trans-hydroxydavanone, with numerous species identified as containing this compound. The presence and concentration of this compound can vary based on the specific species, geographical location, and the part of the plant being analyzed.
Identification in Artemisia ciniformis
This compound has been successfully isolated from Artemisia ciniformis. plantaedb.comresearchgate.netcymitquimica.com Phytochemical investigations of the dichloromethane (B109758) extract of the aerial parts of A. ciniformis led to the isolation and identification of this compound, marking the first time this compound was reported in this particular species. plantaedb.comresearchgate.net This discovery is significant for the chemotaxonomic understanding of the relationship between A. ciniformis and other members of the Asteraceae family that also produce davanone (B1200109) derivatives. plantaedb.comresearchgate.net The essential oil of A. ciniformis is often characterized by major components such as camphor (B46023), 1,8-cineole, and trans-pinocarveol. ekb.egnih.gov
Characterization from Artemisia aucheri
Artemisia aucheri is another species within the genus from which this compound has been isolated. pherobase.comresearchgate.net Studies involving the phytochemical analysis of the petroleum ether extract of the aerial parts of A. aucheri have led to the identification of two tetrahydrofuran-type sesquiterpenoids: a hydroperoxide of davanone and hydroxydavanone (B600542). lneg.pt The presence of these compounds has been confirmed through spectroscopic analysis. lneg.pt The essential oil of A. aucheri can exhibit significant chemical variability, with different studies reporting major constituents ranging from camphor and 1,8-cineole to geranyl acetate (B1210297) and linalool. nih.govresearchgate.netnih.gov
Detection in Artemisia abrotanum
The presence of hydroxydavanone has been reported in Artemisia abrotanum, also known as southernwood. unios.hr This species is known to have several chemotypes, one of which is characterized by the presence of davanol, davanone, and hydroxydavanone. unios.hrijcce.ac.iruct.ac.zaekb.eg The essential oil composition of A. abrotanum can vary significantly depending on the geographical origin and the stage of vegetation. Other major components identified in various studies of A. abrotanum oil include 1,8-cineole, borneol, and artemisia ketone. lneg.pt
Occurrence in other Artemisia species
Beyond the aforementioned species, hydroxydavanone has been identified in a broader range of Artemisia plants. Research has documented its isolation from the aerial parts of several other species, including:
Artemisia maritima researchgate.net
Artemisia inculta researchgate.net
Artemisia laciniata lneg.ptresearchgate.net
Artemisia herba-alba researchgate.net
Artemisia reptans researchgate.net
Artemisia lobelii ssp. canescens and Artemisia lobelii ssp. biasolettiana nih.govresearchgate.net
Artemisia alba researchgate.netijcce.ac.ir
The identification of hydroxydavanone across such a diverse array of Artemisia species underscores the chemotaxonomic significance of this class of compounds within the genus. plantaedb.comresearchgate.net
Occurrence in other Plant Genera (e.g., Tanacetum)
While predominantly found in the Artemisia genus, the natural occurrence of this compound is not exclusively confined to it. The compound has also been isolated from other genera within the Asteraceae family, suggesting a close biosynthetic relationship.
Notably, hydroxydavanone has been isolated from the aerial parts of Tanacetum vulgare , commonly known as tansy. ekb.egnih.govresearchgate.net Its presence in both Artemisia and Tanacetum species suggests a chemotaxonomic proximity between these two genera. plantaedb.comresearchgate.net Furthermore, research has identified hydroxydavanone in the roots of Pyrethrum santolinoides , another member of the Asteraceae family. researchgate.net
Data Tables
Table 1: Selected Artemisia Species Containing this compound or its Isomers
| Species | Common Name | Part of Plant | Reference(s) |
| Artemisia pallens | Davana | Aerial parts/Oil | imsc.res.inresearchgate.netresearchgate.netbrieflands.com |
| Artemisia ciniformis | - | Aerial parts | plantaedb.comresearchgate.netcymitquimica.com |
| Artemisia aucheri | - | Aerial parts | pherobase.comresearchgate.netlneg.pt |
| Artemisia abrotanum | Southernwood | Aerial parts | unios.hrijcce.ac.iruct.ac.zaekb.eg |
| Artemisia maritima | Sea Wormwood | Aerial parts | researchgate.net |
| Artemisia inculta | - | Aerial parts | researchgate.net |
| Artemisia laciniata | - | Aerial parts | lneg.ptresearchgate.net |
| Artemisia herba-alba | White Wormwood | Aerial parts | researchgate.net |
| Artemisia reptans | - | Aerial parts | researchgate.net |
| Artemisia lobelii | - | Aerial parts | nih.govresearchgate.net |
| Artemisia alba | - | Aerial parts | researchgate.netijcce.ac.ir |
Table 2: Other Plant Genera Containing this compound or its Isomers
| Genus | Species | Common Name | Part of Plant | Reference(s) |
| Tanacetum | Tanacetum vulgare | Tansy | Aerial parts | ekb.egnih.govresearchgate.net |
| Pyrethrum | Pyrethrum santolinoides | - | Roots | researchgate.net |
Phytogeographical Distribution and Ecogeographical Variations
The occurrence of this compound is intrinsically linked to the distribution of the plant species that synthesize it, primarily members of the Artemisia genus. This genus is one of the largest in the Asteraceae family and has a cosmopolitan distribution, being most abundant in the temperate zones of the Northern Hemisphere, including vast regions of Asia, Europe, and North America. longdom.orgnih.gov The primary center of species diversity for Artemisia is located in Central Asia. nih.gov
Species confirmed to contain this compound are found across this wide range. For instance, Artemisia pallens, famously known as Davana, is indigenous to southern India. researchgate.net Other species such as Artemisia abrotanum and Artemisia absinthium have a broad distribution across Europe, North Africa, the Middle East, and Asia. mdpi.commdpi.com Artemisia ciniformis is noted to grow in Central Asia and specifically in the Northeast of Iran. brieflands.com The wide geographical spread of the Artemisia genus contributes to a varied phytogeographical map for this compound.
Significant variations in the chemical composition of essential oils from Artemisia species, including the presence and concentration of davanoids like this compound, have been observed based on their geographical location. This phenomenon, known as ecogeographical variation, leads to the classification of plants into different chemotypes. A chemotype is a chemically distinct entity within a species that produces a different profile of secondary metabolites. These variations can be influenced by genetic factors as well as environmental conditions such as climate, soil type, and altitude.
Research has identified several chemotypes for various Artemisia species. For example, studies on Artemisia abrotanum have revealed multiple chemotypes, including one specifically characterized by the dominance of davanol, davanone, and hydroxydavanone. mdpi.com Similarly, different populations of Artemisia herba-alba and Artemisia campestris across their distribution ranges show distinct chemical profiles, some rich in thujones and camphor, while others may contain different dominant compounds. researchgate.netresearchgate.net This chemical diversity underscores that the presence and yield of this compound can differ significantly from one region to another, even within the same plant species.
The following table details the botanical sources of this compound and their general geographical distribution.
| Botanical Source | Family | Reported Geographical Distribution |
| Artemisia abrotanum | Asteraceae | Europe, North Africa, Middle East, Asia mdpi.commdpi.comnih.gov |
| Artemisia alba | Asteraceae | Europe researchgate.netbrieflands.com |
| Artemisia ciniformis | Asteraceae | Central Asia, Iran brieflands.com |
| Artemisia herba-alba | Asteraceae | Mediterranean region, North Africa, Middle East brieflands.comresearchgate.net |
| Artemisia inculta | Asteraceae | Mediterranean region brieflands.com |
| Artemisia laciniata | Asteraceae | Europe, Asia brieflands.com |
| Artemisia lobelii ssp. canescens | Asteraceae | Europe researchgate.netbrieflands.com |
| Artemisia maritima | Asteraceae | Europe brieflands.com |
| Artemisia pallens | Asteraceae | Southern India researchgate.netsmolecule.comthegoodscentscompany.com |
| Artemisia reptans | Asteraceae | Asia brieflands.com |
| Artemisia vallesiaca | Asteraceae | Alps (Europe) smolecule.com |
| Tanacetum millefolium | Asteraceae | Asia nih.gov |
| Tanacetum vulgare | Asteraceae | Europe, Asia brieflands.com |
| Pyrethrum spp. | Asteraceae | Europe, Asia brieflands.com |
Chemotaxonomic Implications of Davanoid Distribution
Chemotaxonomy is a field of systematics that utilizes the chemical constituents of plants to understand their taxonomic and phylogenetic relationships. rheedea.intjnpr.org Secondary metabolites, such as the sesquiterpenoid this compound, serve as valuable chemical markers because their biosynthetic pathways are genetically controlled and can reflect evolutionary divergence. ben-erikvanwyk.com
The distribution of davanoids—a class of tetrahydrofuran-type sesquiterpenoids to which this compound belongs—has significant chemotaxonomic implications within the Asteraceae family. brieflands.comsmolecule.com The presence of these compounds is a characteristic feature of certain genera, most notably Artemisia and Tanacetum. brieflands.com
The isolation of hydroxydavanone and the related compound arteincultone from Artemisia ciniformis provides a case in point. brieflands.com Since these davanone derivatives have also been reported in other Artemisia species and in the genus Tanacetum, their shared occurrence suggests a close chemotaxonomic and phylogenetic proximity between these two genera. brieflands.com This chemical evidence can be used to support or refine classifications based on traditional morphological data. The discovery of hydroxydavanone in A. ciniformis for the first time was highlighted as a potential marker for evaluating the phylogenetic relationship between this species and other members of the Asteraceae family. brieflands.com
The use of chemical profiles, or "fingerprints," is a cornerstone of modern chemotaxonomic analysis. nih.gov The presence or absence of specific groups of compounds, like davanoids, can help to delineate species, subspecies, and even varieties (chemotypes). mdpi.com For instance, the classification of an Artemisia abrotanum specimen as a "davanol/davanone/hydroxydavanone chemotype" is a direct application of chemotaxonomy that has practical implications for sourcing this specific compound. mdpi.com
The table below summarizes the key chemotaxonomic points related to the distribution of davanoids.
| Finding | Implication | Relevant Genera |
| Co-occurrence of davanoids | Suggests close phylogenetic relationship. | Artemisia, Tanacetum brieflands.com |
| Presence of hydroxydavanone | Can be used as a chemical marker for systematic studies. brieflands.com | Artemisia |
| Variation in davanoid profiles | Helps in the classification of subspecies and chemotypes. mdpi.com | Artemisia |
| Biosynthesis of davanone derivatives | Indicates shared metabolic pathways reflecting evolutionary history. brieflands.com | Artemisia, Tanacetum |
Biosynthetic Pathways of Davanoid Sesquiterpenoids in Plants
Proposed General Biosynthesis of Davanoids
The biosynthesis of davanoids, a class of sesquiterpenoids, is believed to follow the general pathway of terpenoid synthesis in plants. This begins with the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). univ-tours.fravantiresearch.comfrontiersin.orgnih.gov These precursors are synthesized through two main pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. univ-tours.frmdpi.comsemanticscholar.org
For the formation of sesquiterpenoids like davanoids, three C5 units are sequentially condensed. mdpi.com This process, catalyzed by prenyltransferases, results in the formation of the C15 precursor, farnesyl diphosphate (FPP). mdpi.comnih.gov The biosynthesis of sesquiterpenes typically utilizes FPP derived from the cytosolic MVA pathway. nih.gov
The crucial step in generating the diversity of sesquiterpenoid skeletons is the cyclization of the linear FPP molecule, a reaction catalyzed by a large family of enzymes known as terpene synthases (TPSs) or sesquiterpene synthases (STSs). mdpi.commdpi.com The cyclization of FPP is a complex process involving the formation of carbocation intermediates that can undergo various rearrangements, cyclizations, and quenching reactions to produce a multitude of cyclic and acyclic sesquiterpene structures. mdpi.com For davanoids, it is proposed that FPP undergoes a specific series of cyclizations and rearrangements to form the characteristic davanone (B1200109) skeleton. Subsequent enzymatic modifications, such as hydroxylation, would then lead to the various davanoid derivatives.
Hypothetical Steps Leading to trans-Hydroxydavanone
While the precise biosynthetic pathway to this compound has not been fully elucidated, a hypothetical sequence of events can be proposed based on the known chemistry of sesquiterpenoid biosynthesis.
Following the formation of the davanone skeleton from FPP, the introduction of a hydroxyl group is a key step in the formation of this compound. This hydroxylation is likely catalyzed by a cytochrome P450 monooxygenase (P450). These enzymes are well-known for their role in the functionalization of terpenoid skeletons, often introducing hydroxyl groups at specific positions. semanticscholar.orgbeilstein-journals.org
The "trans" stereochemistry of the hydroxyl group suggests a highly specific enzymatic reaction. The P450 enzyme would bind the davanone precursor in a precise orientation within its active site, allowing for the stereoselective delivery of an oxygen atom to a specific carbon, resulting in the trans-configuration.
Further research, including the identification and characterization of the specific sesquiterpene synthase and cytochrome P450 enzyme(s) from a davanoid-producing plant, is necessary to confirm these hypothetical steps.
Identification of Key Enzymatic Transformations in Sesquiterpene Biosynthesis
The biosynthesis of the vast array of sesquiterpenes found in nature is orchestrated by a series of key enzymatic transformations. The central players in this process are the sesquiterpene synthases (STSs) and modifying enzymes such as cytochrome P450s. semanticscholar.orgmdpi.com
Sesquiterpene Synthases (STSs): These enzymes catalyze the first committed step in sesquiterpene biosynthesis: the conversion of the acyclic precursor farnesyl diphosphate (FPP) into a diverse range of cyclic and acyclic hydrocarbon skeletons. mdpi.commdpi.com STSs are responsible for the remarkable structural diversity of sesquiterpenes. mdpi.com The cyclization reaction initiated by the departure of the pyrophosphate group from FPP leads to the formation of highly reactive carbocation intermediates. mdpi.com The specific folding of the STS active site guides these intermediates through a series of rearrangements and cyclizations, ultimately determining the final product. mdpi.com For instance, germacrene A synthases are key enzymes in the biosynthesis of sesquiterpene lactones. nih.gov
Cytochrome P450 Monooxygenases (P450s): Following the formation of the initial sesquiterpene scaffold by STSs, cytochrome P450 enzymes often introduce functional groups, such as hydroxyl groups, which increases the chemical diversity and biological activity of the final compounds. semanticscholar.orgbeilstein-journals.org These enzymes are crucial for the biosynthesis of oxygenated sesquiterpenoids. For example, in the biosynthesis of drimane-type sesquiterpenoids in Streptomyces clavuligerus, a P450, CavA, is responsible for introducing hydroxyl groups at the C-2 and C-3 positions of the drimenol (B159378) skeleton. beilstein-journals.org
The identification and functional characterization of these enzymes are often achieved through a combination of techniques, including transcriptomics to identify candidate genes, heterologous expression of these genes in microbial systems like E. coli or yeast to produce the enzyme, and in vitro assays with the appropriate substrate (e.g., FPP) to determine the enzymatic product. nih.govnih.gov
Table 1: Key Enzymes in Sesquiterpene Biosynthesis
| Enzyme Class | Abbreviation | Function |
| Sesquiterpene Synthase | STS | Catalyzes the cyclization of Farnesyl Diphosphate (FPP) to form diverse sesquiterpene skeletons. mdpi.commdpi.com |
| Cytochrome P450 Monooxygenase | P450 | Introduces functional groups, such as hydroxyl groups, onto the sesquiterpene scaffold. semanticscholar.orgbeilstein-journals.org |
| Farnesyl Diphosphate Synthase | FPPS | Synthesizes FPP from Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP). semanticscholar.orgmdpi.com |
Role of Isoprenoid Precursors in Davanoid Formation
The formation of davanoids, like all terpenoids, is fundamentally dependent on the supply of the five-carbon (C5) isoprenoid precursors: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). univ-tours.fravantiresearch.comfrontiersin.orgnih.gov These building blocks are the starting point for the entire biosynthetic pathway.
In plants, two distinct pathways are responsible for the synthesis of IPP and DMAPP:
The Mevalonate (MVA) Pathway: Located in the cytoplasm, this pathway is the primary source of precursors for the biosynthesis of sesquiterpenes, triterpenes, and sterols. univ-tours.frmdpi.com The MVA pathway begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid. nih.gov
The 2-C-Methyl-D-erythritol 4-phosphate (MEP) Pathway: This pathway operates in the plastids and provides the precursors for monoterpenes, diterpenes, carotenoids, and the side chain of chlorophylls. univ-tours.frmdpi.com
Table 2: Isoprenoid Precursors and their Biosynthetic Pathways
| Precursor | Abbreviation | Pathway | Cellular Location | Role in Davanoid Formation |
| Isopentenyl Diphosphate | IPP | MVA & MEP | Cytosol & Plastids | C5 building block for FPP. univ-tours.frnih.gov |
| Dimethylallyl Diphosphate | DMAPP | MVA & MEP | Cytosol & Plastids | C5 building block for FPP. univ-tours.frnih.gov |
| Farnesyl Diphosphate | FPP | MVA | Cytosol | Direct C15 precursor for davanoid skeleton formation. mdpi.comnih.gov |
Genetic and Molecular Basis of Biosynthetic Enzymes
The production of davanoids and other sesquiterpenoids is ultimately controlled at the genetic level. The enzymes responsible for their biosynthesis are encoded by specific genes that are often organized in gene clusters within the plant genome. nih.gov
Sesquiterpene Synthase (TPS) Genes: The genes encoding sesquiterpene synthases (STSs) belong to the large terpene synthase (TPS) gene family. mdpi.com In many plants, these genes exist as a complex family, with different members showing distinct expression patterns and producing different sesquiterpene products. sippe.ac.cn For example, in tomato species, the biosynthesis of different classes of sesquiterpenes is controlled by loci on different chromosomes, with each locus containing clusters of sesquiterpene synthase genes. nih.gov The expression of these genes can be developmentally regulated and induced by various environmental stimuli, such as herbivory or pathogen attack. sippe.ac.cn
Cytochrome P450 Genes: The genes encoding the cytochrome P450 enzymes involved in the modification of sesquiterpene skeletons are also part of a large and diverse gene superfamily. The identification of the specific P450 genes involved in davanoid biosynthesis would require transcriptomic analysis of davanoid-producing tissues to find P450 genes that are co-expressed with the davanoid synthase gene.
Regulation of Gene Expression: The expression of sesquiterpene biosynthetic genes is controlled by a network of transcription factors. researchgate.net These regulatory proteins bind to specific sequences in the promoter regions of the biosynthetic genes, thereby activating or repressing their transcription. Families of transcription factors, such as AP2/ERF, have been shown to be involved in regulating the biosynthesis of sesquiterpenes. mdpi.com Understanding this regulatory network is crucial for efforts to metabolically engineer the production of valuable sesquiterpenoids like this compound.
Advanced Spectroscopic and Chromatographic Methodologies for Research
Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis.thieme-connect.comthieme-connect.comhmc.eduekb.eg
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds within complex mixtures, such as essential oils where davanone (B1200109) derivatives are found. bioticapublications.comethnobotanyjournal.org This hyphenated technique combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. bioticapublications.com In the context of trans-hydroxydavanone research, GC-MS is instrumental for determining the chemical profile of extracts. researchgate.net
Method Development for Volatile and Semi-Volatile Compound Profiling.thieme-connect.comekb.eg
The development of a robust GC-MS method is the initial and critical step for the accurate profiling of compounds like this compound in natural extracts. bioticapublications.com Method development involves optimizing various parameters to achieve the best separation and detection of the target analytes.
Key parameters that are typically optimized include:
GC Column: The choice of the capillary column, including its stationary phase, length, diameter, and film thickness, is crucial for separating the various components of a complex mixture.
Temperature Program: A programmed temperature ramp for the GC oven is essential to elute compounds with a wide range of boiling points.
Carrier Gas Flow Rate: The flow rate of the inert carrier gas (e.g., helium or hydrogen) affects the efficiency of the separation.
Injection Mode: Split or splitless injection modes can be chosen depending on the concentration of the analytes in the sample.
For instance, in the analysis of essential oils containing davanone derivatives, a common approach involves using a non-polar or medium-polar capillary column which allows for the separation of sesquiterpenoids based on their boiling points and polarities. ekb.eg The data obtained from the GC provides the retention time (RT) for each compound, which is a characteristic property under a specific set of chromatographic conditions. bioticapublications.com
Fragment Ion Analysis for Structural Elucidation.thieme-connect.com
The mass spectrometer component of the GC-MS system plays a pivotal role in the structural elucidation of the separated compounds. thieme-connect.com As the molecules elute from the GC column, they are ionized, most commonly by electron impact (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner.
The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). This fragmentation pattern serves as a molecular fingerprint. For this compound, the analysis of these fragments provides crucial information about its structure. The molecular ion peak [M]+ gives the molecular weight of the compound. bioticapublications.com In the case of this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. thieme-connect.com For example, the calculated mass for the protonated molecule [MH]+ of a hydroxydavanone (B600542) isomer was found to be 253.1798, with the experimental value being 253.1803, confirming the molecular formula C15H25O3. thieme-connect.com
By comparing the observed fragmentation pattern with libraries of known compounds or by interpreting the fragmentation pathways, chemists can deduce the structural features of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural characterization of organic molecules, including complex natural products like this compound. emerypharma.com It provides detailed information about the carbon-hydrogen framework of a molecule. emerypharma.com
1D and 2D NMR Techniques for Structure Confirmation.thieme-connect.comthieme-connect.comresearchgate.net
One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental for initial structural assessment. emerypharma.com
¹H NMR: Provides information on the chemical environment of each proton, their multiplicity (splitting patterns), and the number of protons of each type (integration). emerypharma.com
¹³C NMR: Shows the number of unique carbon atoms and their chemical environment. thieme-connect.com
For a molecule as complex as this compound, 1D spectra can be crowded with overlapping signals. numberanalytics.comlibretexts.org This is where two-dimensional (2D) NMR techniques become indispensable. numberanalytics.comlibretexts.org
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecular structure. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton. numberanalytics.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is vital for determining stereochemistry. chemrxiv.org
Through the combined interpretation of these 1D and 2D NMR spectra, the complete connectivity and structure of this compound can be unambiguously determined. thieme-connect.comuniv-tlemcen.dz
Table 1: Representative ¹H and ¹³C NMR Data for a Hydroxydavanone Isomer thieme-connect.com
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |
|---|---|---|
| 1 | 203.3 | - |
| 2 | 152.9 | 6.93 (d, J = 16 Hz) |
| 3 | 125.6 | 6.43 (d, J = 16 Hz) |
| 4 | 145.0 | 5.91 (dd, J = 17, 11 Hz) |
| 5 | 111.9 | 5.19 (dd, J = 17, 2 Hz), 4.98 (dd, J = 11, 2 Hz) |
| 6 | 83.5 | 4.24 (m) |
| 7 | 80.9 | - |
| 8 | 50.3 | 2.95 (m) |
| 9 | 38.0 | 1.97–2.07 (m) |
| 10 | 29.8 | 1.87–1.95 (m) |
| 11 | 29.7 | 1.72–1.82 (m) |
| 12 | 26.9 | 1.59–1.71 (m) |
| 13 | 71.2 | - |
| 14 | 13.5 | 1.05 (d, J = 7 Hz) |
| 15 | - | 1.40 (s, 6H) |
Stereochemical Assignment using NMR Data.thieme-connect.comresearchgate.net
The stereochemistry of a molecule, which is the three-dimensional arrangement of its atoms, is critical to its biological activity. NMR spectroscopy, particularly through the use of NOESY experiments, is a powerful tool for assigning the relative stereochemistry of chiral centers in a molecule like this compound. thieme-connect.comchemrxiv.org By observing which protons are close to each other in space, the relative orientation of substituents on a ring or a chain can be determined. chemrxiv.org
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis.thieme-connect.comhmc.eduekb.egresearchgate.net
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. upi.edu When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. researchgate.net An FTIR spectrometer measures the absorption of infrared radiation by the sample, and the resulting spectrum shows absorption bands corresponding to these vibrational frequencies. upi.edu
For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for its key functional groups:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl (-OH) group. thieme-connect.com
C=O stretch: A strong, sharp band around 1700-1725 cm⁻¹ is characteristic of the ketone carbonyl group. For example, a synthesized hydroxydavanone isomer showed a peak at 1680 cm⁻¹. thieme-connect.com
C=C stretch: Absorption bands in the region of 1600-1680 cm⁻¹ correspond to the carbon-carbon double bonds. A peak at 1630 cm⁻¹ was observed for a hydroxydavanone isomer. thieme-connect.com
C-O stretch: Bands in the fingerprint region (typically 1000-1300 cm⁻¹) can be attributed to the C-O stretching vibrations of the ether and alcohol functionalities.
The presence and position of these bands in the FTIR spectrum provide confirmatory evidence for the functional groups identified through other spectroscopic methods like NMR and MS. thieme-connect.comekb.eg
Table 2: Characteristic FTIR Absorption Bands for a Hydroxydavanone Isomer thieme-connect.com
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 3443 | O-H (hydroxyl) |
| 1680 | C=O (ketone) |
High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment
High-Performance Liquid Chromatography is a cornerstone technique in phytochemistry for both isolating pure compounds and assessing the purity of analytical standards. Given that this compound occurs in intricate natural mixtures, such as the essential oils of Artemisia species, HPLC is crucial for separating it from a multitude of other structurally related sesquiterpenoids and constituents. thieme-connect.comresearchgate.net The development of an effective HPLC method involves the careful selection of a stationary phase (column) and a mobile phase to achieve optimal resolution between the target compound and matrix impurities. For sesquiterpenoids like this compound, reversed-phase columns (e.g., C18) are commonly employed with a mobile phase typically consisting of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.net
Purity assessment by analytical HPLC is a critical step to validate the identity of an isolated compound. A pure sample should ideally present as a single, symmetrical peak under various chromatographic conditions. Co-elution with a known reference standard and techniques like peak purity analysis using a photodiode array (PDA) detector, which assesses the spectral homogeneity across the peak, are standard practices. univ-tlemcen.dz
The application of HPLC in phytochemical research can be broadly divided into two categories: analytical and preparative, distinguished primarily by their objective and scale. frontiersin.org
Analytical HPLC is used to identify and quantify the components in a sample. frontiersin.org Its primary goal is to achieve high-resolution separation, providing sharp, well-defined peaks for accurate measurement. nih.gov This requires smaller diameter columns, finer particle sizes, and lower flow rates to maximize separation efficiency. For this compound, analytical HPLC would be used to determine its concentration in a raw plant extract or to verify the purity of an isolated sample. bioanalysis-zone.comnih.gov
Preparative HPLC aims to isolate and purify a specific compound from a mixture in sufficient quantities for further research, such as structural elucidation or biological assays. researchgate.netuniv-tlemcen.dz The main objective is to maximize throughput and yield, sometimes at the expense of perfect baseline resolution seen in analytical runs. univ-tlemcen.dz This is achieved by using larger-diameter columns, larger particle-sized stationary phases, and significantly higher mobile phase flow rates to handle larger sample loads. frontiersin.org Following separation, the eluent containing the purified this compound is collected using a fraction collector. univ-tlemcen.dz
The following table provides a comparative overview of the typical parameters for analytical and preparative HPLC.
| Parameter | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Primary Goal | Quantification and Purity Assessment | Isolation and Purification of Substance |
| Column Internal Diameter | 2-5 mm | >10 mm to >100 mm |
| Stationary Phase Particle Size | ≤5 µm | ≥10 µm |
| Typical Flow Rates | 0.5 - 2 mL/min | 20 - >100 mL/min |
| Sample Size | Micrograms (µg) | Milligrams (mg) to Grams (g) |
| Outcome | Chromatogram for Data Analysis | Collected Fractions of Pure Compound |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurements
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high precision. bioanalysis-zone.com Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places. bioanalysis-zone.com This accuracy allows for the calculation of a unique elemental formula, providing definitive evidence for a compound's identity.
For this compound, HRMS is critical for confirming its molecular formula of C₁₅H₂₄O₃. nih.gov The instrument's high resolving power can distinguish between this compound and other compounds that may have the same nominal mass but differ in their elemental makeup. spectroscopyonline.com Research on davanone derivatives has utilized HRMS to confirm the structures of newly synthesized compounds. In one study, a stereoisomer of hydroxydavanone was analyzed, and the exact mass was measured and compared to the theoretical value, validating its elemental composition. thieme-connect.com
The data below illustrates the precision of HRMS in the analysis of a hydroxydavanone isomer. thieme-connect.com The observed mass, typically of the protonated molecule [M+H]⁺, is compared against the calculated mass based on its chemical formula.
| Compound | Molecular Formula | Adduct | Calculated Exact Mass (m/z) | Found Mass (m/z) | Mass Error (ppm) |
|---|---|---|---|---|---|
| Hydroxydavanone Isomer | C₁₅H₂₄O₃ | [M+H]⁺ | 253.1798 | 253.1803 | 1.98 |
Development of Robust Analytical Protocols for Complex Matrices
Analyzing this compound in its natural sources, such as plant extracts or essential oils, presents a significant challenge due to the sample's inherent complexity. researchgate.netmdpi.com These matrices contain hundreds of compounds, many of which can interfere with the accurate quantification of the target analyte. unitedscientificgroup.org Therefore, the development of a robust analytical protocol is essential. rsc.org
A robust protocol begins with an efficient and selective extraction method to isolate sesquiterpenoids from the bulk of the plant material. researchgate.net Techniques like solvent extraction (using n-hexane or dichloromethane), followed by further fractionation using column chromatography, are common preliminary steps. bioanalysis-zone.com
The core of the protocol is a validated chromatographic method, typically HPLC or GC coupled with a detector. nih.gov For a method to be considered robust, it must be proven to be reliable and unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, or temperature). rsc.org Method validation involves assessing several key parameters:
Specificity: The ability to unequivocally assess the analyte in the presence of other components.
Linearity: A proportional relationship between the detector response and the analyte concentration over a given range.
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked matrix samples. scielo.br
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. scielo.br
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov
For a compound like this compound in an Artemisia extract, a robust protocol would likely involve HPLC coupled with mass spectrometry (LC-MS), as MS provides an additional layer of specificity, helping to distinguish the target compound from co-eluting matrix components. researchgate.net
The table below outlines key considerations in the development of such a protocol.
| Protocol Stage | Key Objective | Typical Methodologies and Parameters |
|---|---|---|
| Sample Preparation & Extraction | Efficiently extract sesquiterpenoids while minimizing co-extraction of interfering substances. | Solvent extraction (e.g., hexane, ethyl acetate), Solid-Phase Extraction (SPE), preliminary column chromatography. bioanalysis-zone.comresearchgate.net |
| Chromatographic Separation | Achieve baseline resolution of this compound from isomers and other matrix components. | Reversed-Phase HPLC (C18 column); Mobile phase: Acetonitrile/Water or Methanol/Water gradient. researchgate.net |
| Detection & Quantification | Sensitive and selective detection of the analyte. | HPLC with PDA detector for UV spectra; HPLC-MS or HPLC-HRMS for mass confirmation and enhanced specificity. researchgate.net |
| Method Validation | Ensure the method is accurate, precise, and reliable for routine use. | Assessment of linearity, accuracy, precision, specificity, LOD, LOQ, and robustness according to established guidelines. nih.govscielo.br |
Mechanistic Biological Investigations of Trans Hydroxydavanone Non Clinical
Antifungal Activity Studies
The precise cellular mechanisms underlying the antifungal action of davanone (B1200109) and its derivatives like trans-Hydroxydavanone are not fully elucidated. However, the prevailing hypothesis suggests that their mode of action involves one of two primary pathways. researchgate.net One proposed mechanism is the inhibition of crucial fungal enzymes, which would disrupt essential metabolic or structural processes within the fungal cell. researchgate.net An alternative and commonly suggested mechanism is the disruption of the fungal cell membrane, leading to the bursting of the cell. researchgate.net This loss of membrane integrity would cause leakage of essential intracellular components, ultimately resulting in cell death.
Cellular Antiproliferative and Apoptotic Modulations (In Vitro Models)
This compound has demonstrated cytotoxic effects against various human cancer cell lines in vitro. nih.govsmolecule.com Its growth-inhibitory activity has been quantified through IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population. In one study, hydroxydavanone (B600542) (referred to as compound 2) showed potent cytotoxic activity against the human neuroblastoma cell line SK-N-MC, with an IC₅₀ value of 10.9 ± 2.03 µg/mL. nih.gov It also exhibited moderate cytotoxic effects against the human breast adenocarcinoma cell line MCF-7 (IC₅₀ = 25.4 ± 4.21 µg/mL) and the human ovarian cancer cell line A2780 (IC₅₀ = 41.69 ± 2.87 µg/mL). nih.gov
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| SK-N-MC | Neuroblastoma | 10.9 ± 2.03 |
| MCF-7 | Breast Adenocarcinoma | 25.4 ± 4.21 |
| A2780 | Ovarian Cancer | 41.69 ± 2.87 |
| Data sourced from Hosseinzadeh et al. (2019). nih.gov |
The mechanism by which this compound induces cell death appears to be cell-line specific and involves the modulation of apoptotic pathways. nih.govsmolecule.com In A2780 and MCF-7 cancer cells, treatment with hydroxydavanone at its IC₅₀ concentration for 24 hours led to a significant increase in the activity of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov However, the compound did not increase the activity of caspase-9, an initiator caspase typically associated with the intrinsic mitochondrial pathway of apoptosis. nih.gov
Consistent with this, investigations into the mitochondrial membrane potential (MMP) revealed that hydroxydavanone did not cause a significant change in the MMP in MCF-7 and A2780 cell lines. nih.govresearchgate.net This indicates that in these specific cell lines, the mitochondrial apoptotic pathway may not be the primary route for inducing cell death. nih.govresearchgate.net The activation of caspase-3 without prior caspase-9 activation or MMP loss suggests a potential alternative apoptotic signaling route. nih.gov
In contrast to its effects on MCF-7 and A2780 cells, the mechanism of cell death induced by this compound in the SK-N-MC neuroblastoma cell line appears to be different. nih.gov Studies suggest that in this particular cell line, hydroxydavanone induces cell death primarily through necrosis rather than apoptosis. nih.govsmolecule.com This distinction highlights that the cellular response to this compound is context-dependent and varies across different types of cancer cells. smolecule.com
Molecular Interactions with Biological Targets
In silico molecular docking studies have been employed to predict the binding affinity and interaction patterns of this compound and related compounds with various protein receptors implicated in disease pathways. These computational models provide insights into the potential mechanisms of action at a molecular level.
Vascular Endothelial Growth Factor (VEGF) Receptors: Research has explored the interaction of davanone and its derivatives, including 2-hydroxydavanone (a stereoisomer of this compound), with VEGF and its receptors (VEGFRs), which are key mediators of angiogenesis. tandfonline.comuniv-tlemcen.dz In one study, 2-hydroxydavanone was identified as a compound from the essential oil of Scolymus grandiflorus with potential to interact with VEGFRs. univ-tlemcen.dz The goal of such studies is to identify natural molecules that could act as inhibitors of tumor angiogenesis. univ-tlemcen.dz Molecular docking simulations revealed that davanone, a closely related compound, exhibited a strong affinity for interacting with VEGF and its receptors. univ-tlemcen.dz These theoretical investigations are a preliminary step to identify potential anti-angiogenic agents. tandfonline.comuniv-tlemcen.dz
Nuclear Factor Kappa B Subunit 1 (NFKB1) and Mitogen-Activated Protein Kinase 1 (MAPK1): Network pharmacology and molecular docking studies have identified this compound as a key phytochemical from Artemisia maritima that interacts with hub genes like NFKB1 and MAPK1, which are involved in cancer progression pathways. ijcce.ac.ir In these analyses, this compound demonstrated a notable binding affinity for both NFKB1 and MAPK1. ijcce.ac.ir Specifically, it was shown to bind to pocket C1 of NFKB1 with a Vina score of -7.3, interacting with amino acid residues Gly31, Asp217, and Phe307. ijcce.ac.ir For MAPK1, this compound docked into pocket C2 with a Vina score of -6.3, forming interactions with Ile31, Gly32, and Lys54. ijcce.ac.ir These findings suggest that this compound may modulate crucial cancer-related pathways. ijcce.ac.ir
Interactive Data Table: Molecular Docking of this compound
| Target Protein | Binding Site | Docking Score (Vina) | Interacting Residues | Source |
|---|---|---|---|---|
| NFKB1 | Pocket C1 | -7.3 | Gly31, Asp217, Phe307 | ijcce.ac.ir |
| MAPK1 | Pocket C2 | -6.3 | Ile31, Gly32, Lys54 | ijcce.ac.ir |
To further evaluate the stability of the interactions predicted by molecular docking, molecular dynamics (MD) simulations are performed. These simulations provide a more dynamic picture of the ligand-receptor complex over time.
Studies on davanone derivatives have utilized MD simulations to confirm the stability of the complex formed between the ligand and VEGF receptors. univ-tlemcen.dzuniv-tlemcen.dz For instance, while both davanone and 2-hydroxydavanone showed potent binding affinity in docking simulations, MD simulations were used to provide a more detailed analysis of the stability of these interactions. univ-tlemcen.dz The combination of molecular docking and MD simulations has been shown to be a robust method for validating the stability of such complexes. univ-tlemcen.dzuniv-tlemcen.dz In the context of Artemisia maritima phytochemicals, MD simulations using tools like iMODS and CABS-flex have confirmed the stability of the protein-ligand complexes involving key compounds like hydroxydavanone and target proteins such as NFKB1 and MAPK1. ijcce.ac.ir
Theoretical studies combining molecular docking and dynamics have been instrumental in exploring the anti-angiogenic potential of davanone and its derivatives, including this compound. tandfonline.comuniv-tlemcen.dz Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, and VEGF and its receptors are primary targets for anti-angiogenic therapies. nih.gov
The inhibition of VEGF receptors has been theoretically investigated using computational chemistry methods. univ-tlemcen.dz By targeting VEGFRs, it is hypothesized that the pro-angiogenic activity of VEGF can be blocked, thereby inhibiting tumor growth. univ-tlemcen.dz In silico studies on compounds from Scolymus grandiflorus, including 2-hydroxydavanone, aimed to explore their potential as inhibitors of VEGF, VEGFR1, and VEGFR2. univ-tlemcen.dz The results from these computational approaches suggest that davanone and its hydroxylated forms have the potential to be developed as anti-angiogenic drugs, although these theoretical findings require further validation through in vitro and in vivo experimental studies. univ-tlemcen.dz
Investigation of Arthropod Deterrent Properties (in non-human models)
This compound, along with its synthetic precursors and the related compound davanone, has been identified as having arthropod deterrent properties. researchgate.net These findings suggest its potential application as a natural deterrent against various arthropods, including disease vectors. researchgate.net
Other Reported Biological Modulations in in vitro or in vivo (non-human) Systems
Beyond its interactions with cancer-related targets and its arthropod deterrent properties, this compound and related davanoids have been investigated for other biological activities in non-clinical settings.
Antimalarial Activity: Hydroxydavanone isolated from Artemisia afra has been investigated for its antimalarial activity against various strains of Plasmodium falciparum, showing a greater antimalarial than cytotoxic effect in preliminary studies. uct.ac.za
Antifungal Activity: The cis-isomer of hydroxydavanone is reported to possess antifungal activity that is four times higher than that of davanone against a range of fungi. researchgate.net
Cytotoxic and Apoptotic Effects: In a study on sesquiterpenoids from Artemisia aucheri, hydroxydavanone was one of the compounds isolated and evaluated for its antiproliferative activity against human cancer cell lines. nih.gov While its hydroperoxide derivative showed more potent activity, this research highlights the investigation of davanone derivatives in the context of cancer cell growth inhibition. nih.gov
Cholinesterase Inhibition: Essential oils from Artemisia species, which can contain davanone derivatives, have been shown to have a moderate inhibitory effect on cholinesterase enzymes, suggesting a potential role in neuromodulation. mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Hydroxydavanone |
| Davanone |
| VEGF |
| NFKB1 |
| MAPK1 |
| VEGFR |
| VEGFR1 |
| VEGFR2 |
| cis-Hydroxydavanone |
| Gly31 |
| Asp217 |
| Phe307 |
| Ile31 |
| Gly32 |
Structure Activity Relationship Sar Studies of Davanoid Stereoisomers
Comparative Biological Activities of cis- vs. trans-Hydroxydavanone
The spatial orientation of substituents around the tetrahydrofuran (B95107) ring in hydroxydavanone (B600542) results in two primary stereoisomers: cis and trans. Research indicates that this stereochemical difference can lead to significant variations in biological activity.
Naturally occurring davanoids are primarily found in the essential oil of Artemisia pallens, with the cis-isomers, including cis-hydroxydavanone, typically being more abundant. smolecule.comresearchgate.net Studies comparing the biological effects of these isomers have revealed notable differences. For instance, cis-hydroxydavanone has been reported to possess antifungal activity that is four times higher than that of the parent compound, davanone (B1200109), against a range of fungi. researchgate.net
In the context of anticancer research, sesquiterpenoids isolated from Artemisia species have demonstrated promising cytotoxic effects. Hydroxydavanone (the isomer often being the naturally predominant cis form) has been evaluated for its antiproliferative activity against several human cancer cell lines. nih.gov While specific comparative data for this compound is limited in the available literature, the activity of the cis-isomer provides a crucial benchmark. It has shown moderate to potent cytotoxic effects against neuroblastoma (SK-N-MC), breast cancer (MCF-7), and ovarian cancer (A2780) cell lines. smolecule.comnih.gov
Cytotoxic Activity of Hydroxydavanone
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| SK-N-MC | Neuroblastoma | 10.0 ± 0.91 | nih.gov |
| MCF-7 | Breast Cancer | 25.4 ± 4.21 | nih.gov |
| A2780 | Ovarian Cancer | 41.69 ± 2.87 | nih.gov |
Influence of Stereochemistry on Biological Target Interaction and Efficacy
Stereochemistry is a pivotal factor in drug action as biological systems, such as enzymes and receptors, are inherently chiral. nih.govpatsnap.com The three-dimensional structure of a molecule dictates its ability to bind to a biological target, much like a key fits into a lock. patsnap.com For stereoisomers like cis- and this compound, the different spatial arrangement of their atoms can lead to profound differences in how they interact with their molecular targets. nih.gov
One enantiomer or diastereomer may bind with high affinity and elicit a strong therapeutic response, while the other may be less active, inactive, or even responsible for undesirable side effects. nih.gov This difference in biological effect can arise from several factors:
Target Binding: The precise orientation of functional groups is crucial for forming the necessary interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target's binding site. A change from a cis to a trans configuration can alter these distances and angles, preventing an optimal fit. nih.gov
Metabolism: The enzymes responsible for metabolizing drugs are also stereospecific, which can lead to different metabolic rates and pathways for each isomer. nih.govpatsnap.com This affects the compound's pharmacokinetic profile.
Cellular Uptake: The transport of molecules across cell membranes can be mediated by stereoselective protein transporters. nih.gov
Therefore, the observed differences in the biological activities of davanoid stereoisomers are directly linked to how their unique 3D shapes influence their interaction with biological macromolecules, ultimately determining their efficacy. patsnap.comnih.gov
Systematic Derivatization and Functional Group Modification Studies
Systematic derivatization involves chemically modifying a parent compound to create a library of related molecules with altered properties. This process is fundamental to SAR studies, as it helps to identify which functional groups are essential for activity. epdf.pub The synthesis of both cis and trans davanoids is a prerequisite for such studies, allowing for a controlled investigation of how structural changes affect biological outcomes. researchgate.netnih.gov
A key example of functional group modification in the davanoid family comes from the comparison of hydroxydavanone to its hydroperoxide derivative. Research has shown that a hydroperoxide of davanone exhibits significantly more potent cytotoxic activity against various cancer cell lines than hydroxydavanone itself. smolecule.comnih.gov This suggests that the introduction of the hydroperoxy group enhances the molecule's antiproliferative effects.
Comparative Cytotoxicity of Davanone Derivatives
| Compound | Modification | Activity against A2780, MCF-7, SK-N-MC cell lines | Reference |
|---|---|---|---|
| Hydroxydavanone | Parent Compound | Moderate to Potent | nih.gov |
| Hydroperoxide of Davanone | Hydroxy group replaced by Hydroperoxy group | More Potent | smolecule.comnih.gov |
These studies highlight how targeted modifications to the davanoid scaffold can modulate biological activity, providing a rational basis for designing more effective compounds.
Correlating Structural Motifs with Specific Biological Modulations
A structural motif is a specific arrangement of atoms or a functional group within a molecule that is often associated with a particular function or property. nih.gov In the hydroxydavanone molecule, several key motifs contribute to its biological profile.
α,β-Unsaturated Ketone: This motif is a reactive functional group known to participate in Michael additions, which can allow the molecule to covalently bind to biological targets like proteins, potentially inhibiting their function.
Tertiary Alcohol: The hydroxyl group can participate in hydrogen bonding, which is critical for receptor binding and can influence the molecule's solubility and metabolic stability.
Computational Approaches to SAR Elucidation (e.g., QSAR modeling)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is a cornerstone of modern drug discovery, allowing researchers to predict the activity of new or untested molecules and to understand the physicochemical properties that govern their effects. mdpi.complos.org
The QSAR process typically involves:
Data Collection: Assembling a dataset of compounds with known biological activities (the "training set"). nih.gov
Descriptor Calculation: Calculating various molecular descriptors for each compound, which quantify properties like size, shape, electronic distribution, and hydrophobicity.
Model Generation: Using statistical methods, such as multiple linear regression (MLR), to create an equation that links the descriptors to the observed biological activity. nih.govmdpi.com
Validation: Testing the model's predictive power using an independent set of compounds (the "test set"). nih.gov
While specific QSAR models for this compound were not identified in the search, this methodology is broadly applicable to the davanoid class. By developing a QSAR model for davanoids, researchers could predict the antifungal or cytotoxic potency of various stereoisomers and derivatives, thereby accelerating the discovery of novel therapeutic agents and providing deeper insight into their SAR. frontiersin.org
Future Research Directions and Academic Opportunities
Development of More Efficient and Sustainable Synthetic Routes
Current synthetic routes to davanoids, including trans-hydroxydavanone, often involve multiple steps and may not be optimal in terms of yield and environmental impact. thieme-connect.comacs.org While concise and versatile syntheses of both cis and trans diastereomers of hydroxydavanone (B600542) have been achieved, these routes still typically require six to eight steps from a starting material like geranyl acetate (B1210297). claremont.eduhmc.edu There is a significant opportunity to develop more efficient and sustainable synthetic strategies.
Future research should focus on:
Biomimetic Approaches: Inspired by terpene biosynthesis, biomimetic strategies that mimic natural cyclization pathways could offer more direct routes.
Catalytic Methods: The exploration of novel catalysts, including organocatalysts and metal-based catalysts, could lead to more selective and higher-yielding reactions. acs.org For instance, a one-pot tandem aldol-cycloetherification protocol has shown promise for the enantioselective synthesis of davanoids and could be adapted. researchgate.net
Green Chemistry Principles: The application of green chemistry principles, such as using less hazardous reagents and solvents and improving atom economy, is crucial for developing environmentally benign syntheses. thieme-connect.com The use of enzymatic C-H hydroxylation has been suggested as a potential green alternative to chemical methods. nih.govacs.org
A comparison of existing synthetic strategies highlights the need for innovation. For example, early syntheses were often lengthy, with one enantioselective route exceeding 20 steps. acs.org More recent methods have significantly shortened this, but there is still room for improvement, particularly in achieving stereoselectivity without extensive protecting group chemistry. acs.orgresearchgate.net
Comprehensive Elucidation of Biosynthetic Pathways through Omics Technologies
The biosynthetic pathway of this compound in plants like Artemisia is not fully understood. Modern "omics" technologies provide powerful tools to unravel the complex enzymatic steps involved in its formation. nih.govnih.gov Terpenoids are synthesized via two main pathways: the mevalonic acid (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. mdpi.com Sesquiterpenes like davanone (B1200109) are typically derived from the MVA pathway, which produces the precursor farnesyl pyrophosphate (FPP). mdpi.com
Future research directions include:
Transcriptomics: Comparing gene expression profiles in Artemisia tissues or developmental stages with high and low levels of this compound can identify candidate genes encoding biosynthetic enzymes, such as terpene synthases (TPS) and cytochrome P450 monooxygenases (CYP450s). nih.govnih.gov
Genomics: Sequencing the genomes of this compound-producing plants can reveal gene clusters involved in its biosynthesis. nih.gov
Metabolomics: Untargeted metabolomic analysis can identify intermediates in the pathway and provide a more complete picture of the metabolic network. nih.gov
Integrative Omics: Combining data from genomics, transcriptomics, and metabolomics will be essential for constructing a comprehensive model of the biosynthetic pathway. nih.govnih.gov
Identifying the key enzymes, such as specific TPS and CYP450s responsible for the hydroxylation and cyclization steps, will be a primary goal. mdpi.com This knowledge is not only fundamentally important but also enables the application of enzymatic and synthetic biology approaches for production.
Discovery of Novel Biological Targets and Pathways Mediated by this compound (in non-human models)
Initial studies have suggested that hydroxydavanone possesses biological activities, including cytotoxic effects against various cancer cell lines in vitro. smolecule.com However, the specific molecular targets and the pathways through which it exerts these effects are largely unknown. Research in non-human models is a critical next step to understand its biological function.
Potential research areas include:
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational docking to identify the specific proteins or other macromolecules that this compound interacts with.
Pathway Analysis: Once targets are identified, further studies can elucidate the downstream signaling pathways that are modulated. For instance, studies on the related compound davanone suggest involvement of the PI3K/AKT/MAPK signaling pathway in cancer cells. Similar investigations for this compound are warranted.
Model Organism Studies: Employing model organisms like Caenorhabditis elegans, Drosophila melanogaster, or zebrafish to study the systemic effects and developmental impacts of this compound.
Arthropod Deterrent Evaluation: Building on research that has evaluated davanone and its hydroxy precursors as arthropod deterrents, further studies could explore the specific efficacy and mode of action of this compound against disease vectors. nih.govusda.gov
Advanced Mechanistic Studies at the Cellular and Molecular Level
A deeper understanding of how this compound functions requires detailed mechanistic studies at the cellular and molecular level. This goes beyond identifying targets to understanding the precise biochemical and biophysical interactions.
Key research questions include:
What are the specific molecular interactions (e.g., hydrogen bonding, hydrophobic interactions) between this compound and its biological targets?
How does this binding event translate into a cellular response? For example, does it allosterically modulate enzyme activity or disrupt protein-protein interactions?
What are the structure-activity relationships? Synthesizing and testing analogs of this compound can reveal which functional groups are critical for its biological activity. researchgate.net
Does it induce specific cellular processes like apoptosis or necrosis, and what are the key molecular players involved? Some research indicates that hydroxydavanone interacts with cellular pathways involved in apoptosis. smolecule.com
Advanced techniques such as X-ray crystallography of ligand-protein complexes, surface plasmon resonance (SPR) to measure binding kinetics, and high-resolution microscopy to observe cellular localization can provide these mechanistic insights.
Exploration of Stereoselective Enzymatic Transformations for Davanoid Production
The stereochemistry of davanoids is critical for their biological activity. thieme-connect.com Chemical synthesis of stereochemically pure isomers can be challenging. acs.org Enzymatic transformations offer a powerful alternative for producing specific stereoisomers with high selectivity under mild conditions. nih.govmdpi.com
Future academic opportunities in this area include:
Discovering Novel Enzymes: Screening microbial collections or plant-derived enzyme libraries for novel biocatalysts capable of stereoselective cyclization or hydroxylation to produce this compound.
Enzyme Engineering: Using techniques like directed evolution and rational design to improve the activity, stability, and stereoselectivity of known enzymes (e.g., CYP450s, alcohol dehydrogenases) for davanoid synthesis. nih.gov
Chemoenzymatic Synthesis: Combining the strengths of chemical synthesis and biocatalysis in multi-step, one-pot processes to create efficient and stereoselective routes to this compound and its analogs. nih.gov This approach could leverage a chemical step to create a precursor that is then selectively transformed by an enzyme. uni-hannover.de
The development of robust enzymatic processes could provide a sustainable and scalable method for producing optically pure davanoids for further study and potential applications. nih.gov
Application in Chemotaxonomic Profiling and Biodiversity Studies
Secondary metabolites like terpenoids are often specific to certain plant species or genera, making them valuable chemical markers for chemotaxonomy. brieflands.com this compound has been identified in several Artemisia species and also in Tanacetum millefolium. nih.gov
Research in this area could involve:
Systematic Screening: Analyzing a wide range of Artemisia and other Asteraceae species to map the distribution of this compound and other davanoids. pherobase.comethnobotanyjournal.org
Correlation with Genetic Data: Combining chemical profiles with genetic data (phylogenomics) to refine the taxonomic classification of these plants.
Influence of Environmental Factors: Investigating how environmental conditions (e.g., soil type, climate, altitude) affect the production of this compound in plants, which can provide insights into plant-environment interactions and chemical ecology.
Biosynthetic Linkages: The presence of davanone derivatives in both Artemisia and Tanacetum species suggests a close chemotaxonomic relationship that warrants further investigation. brieflands.com
This research would not only contribute to a better understanding of plant biodiversity and evolution but could also help identify new plant sources of this and other valuable compounds.
Integration of in silico and Experimental Research for Predictive Modeling
Computational, or in silico, methods are increasingly used to accelerate research by predicting the properties and activities of chemical compounds. nih.gov Integrating these computational approaches with experimental validation can create a powerful and efficient research workflow. tandfonline.com
Future work could focus on:
Molecular Docking: Predicting the binding modes and affinities of this compound with potential biological targets identified through other means or based on homology to known targets of similar compounds. univ-tlemcen.dzijcce.ac.ir
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of this compound when bound to a target protein to assess the stability of the complex and understand the energetic basis of the interaction. univ-tlemcen.dzijcce.ac.ir
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models that correlate the structural features of this compound and its analogs with their observed biological activity. This can guide the design of new, more potent compounds.
ADMET Prediction: Using computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound, which can help prioritize compounds for further experimental testing. univ-tlemcen.dz
A combined in silico and experimental strategy allows for the rational design of experiments, reducing the time and resources required for discovery. tandfonline.com For example, network pharmacology approaches have already been used to predict interactions between davanoids like hydroxydavanone and targets in cancer-related pathways. ijcce.ac.ir
Q & A
Q. What are the key considerations for optimizing the synthesis of trans-Hydroxydavanone in laboratory settings?
To optimize synthesis, focus on diastereoselective cyclization steps to favor the trans configuration over cis isomers. Key parameters include temperature control (e.g., low-temperature conditions to minimize side reactions), solvent polarity adjustments, and catalyst selection (e.g., Lewis acids for stereochemical control). Validate intermediate products using HPLC or chiral column chromatography to monitor stereopurity . Ensure reproducibility by documenting reaction conditions (e.g., time, pressure, and molar ratios) and adhering to protocols for derivatization steps .
Q. How should researchers design experiments to characterize the stereochemical purity of this compound?
Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY for spatial proximity analysis) with chiral stationary phase chromatography to confirm stereochemistry. For quantitative purity assessment, use high-resolution mass spectrometry (HRMS) coupled with circular dichroism (CD) to distinguish enantiomeric excess. Cross-validate results against synthetic standards and published spectral databases to minimize analytical bias .
Q. What safety protocols are recommended for handling this compound in academic research laboratories?
While trans-Hydroxydavanone is classified as non-hazardous under CE Regulation No. 1272/2008, follow general laboratory safety practices: use fume hoods during synthesis, wear nitrile gloves to prevent dermal exposure, and store the compound in airtight containers away from light. Document risk assessments for accidental ingestion or inhalation, referencing safety data sheets (SDS) for structurally similar flavanones .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Conduct a systematic review of experimental variables:
- Compare in vitro vs. in vivo models (e.g., cell line specificity vs. whole-organism metabolism).
- Scrutinize dosage ranges (e.g., nM vs. µM concentrations may activate divergent pathways).
- Evaluate study designs for blinding/randomization practices and statistical power (e.g., small sample sizes may inflate false positives) . Use meta-analysis tools to quantify heterogeneity and identify confounding factors (e.g., solvent carriers affecting bioavailability) .
Q. What methodologies are effective for elucidating the metabolic pathways of this compound in preclinical models?
Employ stable isotope labeling (e.g., ¹³C or ²H) combined with LC-MS/MS to track metabolic intermediates. Use knockout animal models or CRISPR-edited cell lines to identify enzyme-specific transformations (e.g., cytochrome P450 isoforms). For pathway validation, cross-reference results with toxicogenomic databases like the Comparative Toxicogenomics Database (CTD), which curates chemical-gene interactions .
Q. What strategies address challenges in extrapolating in vitro toxicity findings of trans-Hydroxydavanone to human physiological contexts?
- Apply physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in absorption/distribution.
- Validate in vitro cytotoxicity assays (e.g., MTT, apoptosis markers) using 3D organoid models or co-culture systems to mimic tissue complexity.
- Conduct dose-response alignment studies to reconcile in vitro IC₅₀ values with in vivo NOAEL (no-observed-adverse-effect-level) data .
Methodological Notes
- Data Contradiction Analysis : Prioritize studies with transparent methodologies, including raw data availability and detailed statistical appendices. Use tools like PRISMA guidelines for systematic reviews to minimize selection bias .
- Experimental Reproducibility : Pre-register protocols on platforms like Open Science Framework and include negative controls to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
